1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a cyclopentyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has potential as a probe in biological studies, helping researchers understand cellular processes.
Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound's unique structure makes it useful in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one
1-(4-(1H-1,2,3-triazol-1-yl)benzamides
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one stands out due to its specific structural features, which can influence its reactivity and biological activity. Its triazole ring provides unique binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQODXISEIAURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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